Dnl-201

Description

Propriétés

IUPAC Name |

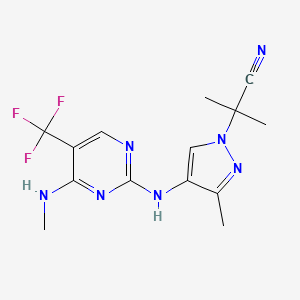

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374828-69-9 | |

| Record name | GNE-0877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-0877 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of DNL-201: A LRRK2 Inhibitor for Parkinson's Disease

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of DNL-201, a selective, central nervous system (CNS)-penetrant, small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound was developed by Denali Therapeutics as a potential disease-modifying therapy for Parkinson's disease (PD). This document details the scientific rationale, preclinical and clinical development milestones, key experimental data, and methodologies employed in its evaluation.

Introduction: The Rationale for LRRK2 Inhibition in Parkinson's Disease

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase function of the LRRK2 protein.[1][2][3] This increased kinase activity is believed to disrupt lysosomal function, a critical cellular process for clearing aggregated proteins, including alpha-synuclein, a hallmark of PD pathology.[3][4][5] The accumulation of dysfunctional lysosomes and protein aggregates is thought to contribute to the progressive neurodegeneration seen in Parkinson's disease.[4] Therefore, inhibiting the hyperactive LRRK2 kinase has emerged as a promising therapeutic strategy to restore lysosomal function and potentially slow the progression of the disease. This compound was designed as a potent and selective inhibitor of LRRK2 to address this underlying pathology.[3][6]

Preclinical Discovery and Characterization

This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][3] Its discovery and preclinical development involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, selectivity, and safety profile.

In Vitro Studies

In cellular models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[1] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, the Rab10 protein at threonine 73 (pT73).[1][2] Furthermore, treatment with this compound led to improved lysosomal function in various cell types, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder.[1][2]

In Vivo Animal Studies

Preclinical evaluation in animal models, including rats and cynomolgus macaques, confirmed that this compound is CNS-penetrant.[1][7] Following oral administration, this compound effectively inhibited LRRK2 kinase activity in both the periphery and the brain.[7] Chronic administration in macaques at pharmacologically relevant doses did not result in adverse findings, demonstrating a favorable safety profile heading into clinical trials.[1][2]

Clinical Development Program

The clinical development of this compound encompassed Phase 1 studies in healthy volunteers and a Phase 1b study in Parkinson's disease patients to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

Phase 1 Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in 122 healthy volunteers.[1][2] The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of this compound. The key findings from this study are summarized in the tables below.

Table 1: Phase 1 Study Design in Healthy Volunteers

| Parameter | Details |

| Participants | 122 healthy adult volunteers |

| Study Design | Randomized, double-blind, placebo-controlled |

| Dosing Regimens | Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD) |

| Key Endpoints | Safety, tolerability, pharmacokinetics, and pharmacodynamics (LRRK2 pathway biomarkers) |

Table 2: Summary of Pharmacodynamic Results from Phase 1 MAD Cohorts

| Biomarker | Dose | Median Inhibition |

| pS935 LRRK2 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |

| pT73 Rab10 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |

Table 3: Safety and Tolerability in Phase 1 Study

| Finding | Details |

| Overall Tolerability | Generally well-tolerated at doses demonstrating target engagement.[7] |

| Adverse Events (AEs) | Most common AEs were headache, dizziness, and nausea.[7] No serious adverse events were reported.[7] |

Phase 1b Study in Parkinson's Disease Patients

Following the promising results in healthy volunteers, a Phase 1b study (NCT03710707) was initiated in 28 patients with mild to moderate Parkinson's disease, with and without LRRK2 mutations.[1][9] This 28-day, randomized, placebo-controlled study evaluated two dose levels of this compound.[9][10]

Table 4: Phase 1b Study Design in Parkinson's Disease Patients

| Parameter | Details |

| Clinical Trial Identifier | NCT03710707[9][10] |

| Participants | 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations) |

| Study Design | Randomized, double-blind, placebo-controlled |

| Duration | 28 days |

| Dosing | Low dose and high dose regimens |

| Key Endpoints | Safety, tolerability, and biomarker responses (pS935 LRRK2, pT73 Rab10, urinary BMP) |

Table 5: Summary of Biomarker Results from Phase 1b Study

| Biomarker | Dose | Inhibition/Change |

| pS935 LRRK2 (Whole Blood) | Low and High Doses | 50-75% inhibition across the dosing period at steady state[10] |

| pT73 Rab10 (Whole Blood) | Low and High Doses | >50% inhibition |

| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | Low Dose | 20% improvement |

| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | High Dose | 60% improvement |

Table 6: Safety and Tolerability in Phase 1b Study

| Finding | Details |

| Overall Tolerability | Generally well-tolerated at both doses.[10] |

| Adverse Events (AEs) | Majority of AEs were mild to moderate.[10] The most common treatment-related AEs were headache and nausea.[10] One severe AE of headache at the high dose led to a dose reduction.[10] |

Experimental Protocols

Detailed experimental protocols for the key assays are crucial for the replication and validation of scientific findings. While the specific standard operating procedures used by Denali Therapeutics are proprietary, the following sections describe the principles and general methodologies for the key experiments cited.

LRRK2 Kinase Activity Assays (pS935-LRRK2 and pT73-Rab10)

The inhibition of LRRK2 kinase activity was primarily assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and a key substrate, Rab10 (at Threonine 73).

Principle: The levels of phosphorylated LRRK2 and Rab10 are directly proportional to the kinase activity of LRRK2. This compound, as a LRRK2 inhibitor, is expected to reduce the levels of these phosphoproteins.

General Protocol (Western Blot):

-

Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated via density gradient centrifugation. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[11]

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[11]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pS935-LRRK2 and pT73-Rab10.[11] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

-

Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging.[11] The band intensities are quantified using densitometry software. To normalize the data, the levels of total LRRK2 and total Rab10 are also measured on the same samples.

Lysosomal Function Assay (Urinary BMP)

Bis(monoacylglycerol)phosphate (BMP) is a lipid enriched in the internal vesicles of late endosomes and lysosomes. Altered urinary BMP levels have been linked to LRRK2 activity and lysosomal dysfunction.

Principle: Elevated urinary BMP levels are observed in individuals with LRRK2 mutations.[12][13] Inhibition of LRRK2 kinase activity is expected to normalize these levels, indicating a restoration of lysosomal function.

General Protocol (LC-MS/MS):

-

Sample Collection: Urine samples are collected from study participants.

-

Sample Preparation: An internal standard (e.g., a deuterated BMP analog) is added to the urine samples for accurate quantification. The lipids are then extracted from the urine using a liquid-liquid or solid-phase extraction method.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated lipids are then ionized and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of different BMP isoforms.[12]

-

Data Analysis: The concentration of BMP in the urine is calculated based on the ratio of the signal from the endogenous BMP to the signal from the internal standard. The results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Visualizations

LRRK2 Signaling Pathway and this compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. DNL201 / Denali Therap [delta.larvol.com]

- 5. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. scienceofparkinsons.com [scienceofparkinsons.com]

- 9. Denali Therapeutics Announces First Patient… | Flagship Pioneering [flagshippioneering.com]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. Western blot analysis [bio-protocol.org]

- 12. Higher Urine bis(Monoacylglycerol)Phosphate Levels in LRRK2 G2019S Mutation Carriers: Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LRRK2 and GBA1 variant carriers have higher urinary bis(monacylglycerol) phosphate concentrations in PPMI cohorts - PMC [pmc.ncbi.nlm.nih.gov]

DNL-201: A Technical Guide to a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor for Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNL-201 is a selective, central nervous system (CNS)-penetrant, and reversible small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations leading to increased LRRK2 kinase activity are a significant genetic risk factor for Parkinson's disease (PD), implicating LRRK2 as a key therapeutic target.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and pharmacokinetic properties of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating LRRK2 inhibition as a potential disease-modifying strategy for Parkinson's disease.

Chemical Structure and Properties

This compound is an orally available, ATP-competitive inhibitor of LRRK2.[6] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile |

| Molecular Formula | C₁₄H₁₆F₃N₇ |

| Molecular Weight | 339.32 g/mol |

| SMILES | CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N |

| InChI | InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) |

| InChIKey | ZPPUMAMZIMPJGP-UHFFFAOYSA-N |

Mechanism of Action

This compound functions as a potent and selective inhibitor of the LRRK2 kinase activity.[3][4][5] Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to a hyperactive kinase state.[2][7] This increased kinase activity is believed to disrupt cellular processes, including lysosomal and mitochondrial function, contributing to the neurodegeneration observed in Parkinson's disease.[1][2][3][4][5]

This compound competitively binds to the ATP-binding site of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity.[3][4][5] This inhibition leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation at Serine 935, pS935) and its downstream substrates, such as Rab10.[3][4] By suppressing LRRK2 hyperactivity, this compound aims to restore normal lysosomal function and mitigate the downstream pathological effects.[2][3][4][5]

Preclinical Data

In Vitro Studies

In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 activity.[2] This was observed in cells isolated from patients carrying the G2019S LRRK2 mutation.[2] Furthermore, experiments in mouse and human cells indicated that this compound could restore the structure and function of lysosomes that were compromised due to the LRRK2 mutation.[2] In preclinical models, this compound inhibited LRRK2 kinase activity, as evidenced by the reduced phosphorylation of both LRRK2 at serine-935 (pS935) and Rab10 at threonine-73 (pT73), a direct substrate of LRRK2.[3][4] The inhibition of LRRK2 by this compound also led to improved lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[3][4][8]

In Vivo Studies

This compound exhibited dose-dependent inhibition of LRRK2 in both kidney and brain tissue of rats one hour after treatment.[2] Similar findings were reported in macaque monkeys.[2] A nine-month chronic toxicity study in macaques showed that this compound was well-tolerated up to the highest tested dose, with no drug-related mortality or significant effects on vital signs.[2] These studies also suggested that this compound is not expected to adversely affect human lung or kidney function at therapeutic doses.[2]

Table 1: Summary of Preclinical In Vivo Pharmacodynamic Effects

| Species | Tissue | Biomarker | Effect |

| Rat | Kidney, Brain | pS935 LRRK2 | Dose-dependent inhibition[9] |

| Macaque | Kidney, Brain | pS935 LRRK2, pRab12 | Dose-dependent inhibition[9] |

| Macaque | - | - | Well-tolerated in 9-month toxicity study[2] |

Clinical Data

Phase 1 Study in Healthy Volunteers

A Phase 1 study (NCT04551534) involving 122 healthy adult volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound.[2] The study included single ascending doses (SAD) ranging from 10 to 225 mg and multiple ascending doses (MAD) from 40 mg once daily to 100 mg twice daily for 10 days.[2]

In the MAD cohorts, this compound demonstrated a dose-dependent reduction in LRRK2 activity, with a median reduction of 75% to 82% in whole-blood LRRK2 activity at doses of 80 and 100 mg twice daily.[2] The treatment also led to a reduction in urinary bis(monoacylglycerol)phosphate (BMP), a marker of lysosomal function, at these dose levels.[2] this compound was generally well-tolerated, with the most common treatment-emergent adverse events (TEAEs) being headache (40%), dizziness (13%), and nausea (13%).[2] No serious adverse events were reported.[2]

Table 2: Phase 1 MAD Study in Healthy Volunteers - Key Findings

| Dose | LRRK2 Activity Reduction (Median) | Urinary BMP Reduction |

| 80 mg BID | 75-82%[2] | Observed[2] |

| 100 mg BID | 75-82%[2] | Observed[2] |

Phase 1b Study in Parkinson's Disease Patients

A Phase 1b study (NCT03710707) was conducted in 28 patients with mild to moderate Parkinson's disease, both with and without LRRK2 mutations.[2][10][11] Patients received either 30 mg or 50 mg of this compound, or a placebo, three times daily for 28 days.[2]

Similar to the study in healthy volunteers, a dose-dependent reduction in whole-blood LRRK2 activity was observed, with a median decrease of over 85% at the higher dose and over 55% at the lower dose.[2] A decrease in urinary BMP was also noted at the 50 mg dose, suggesting a reversal of lysosomal pathway defects.[2] this compound was generally well-tolerated, with most TEAEs being mild to moderate.[2] The most common TEAE was headache (33%).[2]

Table 3: Phase 1b Study in Parkinson's Disease Patients - Key Findings

| Dose Group | Number of Patients | LRRK2 Activity Reduction (Median) | Urinary BMP Reduction | Most Common TEAE |

| Low-Dose this compound | 9 | >55%[2] | Not specified | Headache, Nausea[10] |

| High-Dose this compound | 12 | >85%[2] | Observed at 50 mg[2] | Headache, Nausea[10] |

| Placebo | 7 | - | - | - |

Pharmacokinetics

This compound is an orally available and CNS-penetrant small molecule.[1][6] Clinical studies have demonstrated robust cerebrospinal fluid penetration in both healthy volunteers and Parkinson's disease patients.[3][4] The pharmacokinetic profiles were found to be similar between these two groups.[2]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting organizations. However, based on published literature, the following methodologies were likely employed:

-

LRRK2 Kinase Activity Assay: Measurement of LRRK2 activity in whole blood or peripheral blood mononuclear cells (PBMCs) was likely performed using immunoassays (e.g., ELISA) to quantify the levels of phosphorylated LRRK2 (pS935) and/or a downstream substrate like Rab10.

-

Urinary BMP Measurement: Quantification of bis(monoacylglycerol)phosphate in urine samples was likely carried out using mass spectrometry-based methods.

-

In Vivo Pharmacodynamic Studies: Rodent and non-human primate models were administered this compound orally.[9] At specified time points, brain and kidney tissues were collected for analysis of pS935 LRRK2 and other biomarkers via immunoblotting or immunoassays.[9]

-

Clinical Trial Design: The Phase 1 and 1b studies were randomized, double-blind, placebo-controlled trials.[2][10][11] Participants were assigned to receive either this compound at varying doses or a placebo. Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests.[2][10]

Conclusion

This compound has demonstrated target engagement and a favorable safety profile in both preclinical and early-phase clinical studies. The consistent reduction in LRRK2 kinase activity and modulation of lysosomal biomarkers in both healthy volunteers and Parkinson's disease patients provide proof of mechanism for LRRK2 inhibition as a therapeutic strategy.[2] Further clinical development of LRRK2 inhibitors is warranted to evaluate their potential as disease-modifying therapies for Parkinson's disease.

References

- 1. scienceofparkinsons.com [scienceofparkinsons.com]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

- 6. drughunter.com [drughunter.com]

- 7. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]

- 8. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease PMID: 35675433 | MCE [medchemexpress.cn]

- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 10. | BioWorld [bioworld.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

DNL-201: A Targeted Approach to LRRK2 Inhibition in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic contributors to Parkinson's disease (PD). These mutations lead to a hyperactive kinase state, disrupting crucial cellular processes and contributing to neurodegeneration. DNL-201 is a first-in-class, central nervous system (CNS)-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data, providing a comprehensive resource for the scientific community. Through its targeted inhibition of LRRK2, this compound has demonstrated the potential to correct downstream pathway dysregulation and restore lysosomal function, offering a promising disease-modifying therapeutic strategy for Parkinson's disease.

The Role of LRRK2 in Parkinson's Disease Pathogenesis

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase functions.[1] Pathogenic mutations, such as the common G2019S variant, enhance its kinase activity, which is believed to be a central driver of neurodegeneration in both genetic and sporadic forms of Parkinson's disease.[2][3][4] Increased LRRK2 kinase activity is implicated in a cascade of cellular dysfunctions, including:

-

Lysosomal Dysfunction: Hyperactive LRRK2 impairs the function of lysosomes, the cellular machinery responsible for waste clearance and recycling.[2][5][6][7] This impairment can lead to the accumulation of toxic protein aggregates, a hallmark of Parkinson's disease.

-

Vesicular Trafficking Deficits: LRRK2 plays a role in regulating the movement of vesicles within cells. Pathogenic mutations can disrupt this process, affecting neurotransmission and other vital cellular functions.[1]

-

Neuroinflammation: Aberrant LRRK2 activity has been linked to the activation of microglia and subsequent neuroinflammatory processes, which contribute to the progressive loss of dopaminergic neurons.[1][3][8]

-

Alpha-Synuclein Pathology: Evidence suggests a connection between LRRK2 activity and the aggregation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[1][3][8]

This compound: Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This targeted inhibition is designed to normalize the pathological hyperactivity of LRRK2, thereby addressing the downstream cellular consequences.

Signaling Pathway of LRRK2 and this compound Intervention

The following diagram illustrates the core signaling pathway of LRRK2 and the point of intervention for this compound.

Caption: this compound inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and downstream lysosomal dysfunction.

Preclinical Evidence

A robust preclinical data package supports the mechanism of action and therapeutic potential of this compound.

In Vitro Studies

In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 kinase activity.[2] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of autophosphorylation, and of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2.[5][6] Furthermore, in cellular models with LRRK2 mutations, this compound treatment restored lysosomal structure and function.[2][5][6]

In Vivo Studies

Studies in animal models, including rats and cynomolgus macaques, showed that this compound effectively penetrates the CNS and inhibits LRRK2 kinase activity in both the brain and peripheral tissues in a dose-dependent manner.[2][9] Chronic administration in macaques for up to nine months was well-tolerated, with no significant adverse effects on lung or kidney function at therapeutic doses.[2][6]

Clinical Development of this compound

This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.

Phase 1 Study in Healthy Volunteers

A Phase 1 study involving 122 healthy volunteers demonstrated that this compound was generally safe and well-tolerated.[5][6] The study assessed single and multiple ascending doses and confirmed robust target engagement and CNS penetration.[5]

| Parameter | Result | Citation |

| Participants | 122 healthy volunteers | [5][6] |

| Dosing | Single and multiple ascending doses | |

| Safety | Generally well-tolerated; no serious adverse events reported. Most common adverse events were headache, dizziness, and nausea. | [2] |

| Pharmacokinetics | Robust cerebrospinal fluid penetration observed. | [5][6] |

| Pharmacodynamics | Dose-dependent inhibition of LRRK2 activity. | [2] |

| Biomarker Modulation | At the highest dose, LRRK2 activity was inhibited by 90% at peak and 50% at trough blood concentrations. | [1] |

Phase 1b Study in Parkinson's Disease Patients

A Phase 1b study enrolled 28 Parkinson's disease patients, including both LRRK2 mutation carriers and non-carriers.[5][6][10] This study further confirmed the safety and tolerability of this compound and its ability to engage its target and modulate downstream biomarkers.[10]

| Parameter | Low Dose (LD) | High Dose (HD) | Placebo | Citation |

| Participants | 9 | 12 | 7 | [10] |

| Duration | 28 days | 28 days | 28 days | [10] |

| Safety | Majority experienced no or mild treatment-emergent adverse events (TEAEs). | Majority experienced mild to moderate TEAEs. | - | [10] |

| Common TEAEs | Headache, Nausea | Headache, Nausea | - | [10] |

| pS935 LRRK2 Inhibition | 50-75% inhibition at steady state | 50-75% inhibition at steady state | - | [10] |

| Urinary BMP Reduction | Dose-dependent reduction | Dose-dependent reduction | - | [2] |

Experimental Protocols

Detailed experimental protocols are proprietary and can be found in the supplementary materials of the cited publications. The following provides a high-level overview of the key methodologies used.

LRRK2 Kinase Activity Assays

-

pS935 LRRK2 and pT73 Rab10 Measurement: Western blotting or enzyme-linked immunosorbent assays (ELISA) are standard methods used to quantify the phosphorylation status of LRRK2 and Rab10 in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates. These assays utilize specific antibodies that recognize the phosphorylated forms of the target proteins.

Lysosomal Function Assessment

-

Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid enriched in the internal vesicles of lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[6] Urinary BMP levels are typically quantified using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP is consistent with the modulation of lysosomal pathways.[2]

This compound Pharmacokinetic Analysis

-

LC-MS/MS: The concentration of this compound in plasma and cerebrospinal fluid (CSF) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in biological matrices.

The following diagram outlines the general workflow for assessing this compound's effects in a clinical setting.

Caption: Workflow for clinical evaluation of this compound in Parkinson's disease patients.

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action by potently and selectively inhibiting LRRK2 kinase activity. Preclinical and clinical studies have provided strong evidence of target engagement in both the periphery and the CNS, leading to the modulation of downstream pathways implicated in Parkinson's disease pathogenesis. The observed effects on lysosomal biomarkers further support the hypothesis that LRRK2 inhibition can correct lysosomal dysfunction.[5][11]

While this compound was found to be generally safe and well-tolerated, Denali Therapeutics and Biogen have opted to advance a second-generation LRRK2 inhibitor, BIIB122 (formerly DNL151), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing.[2] Nevertheless, the data generated from the this compound program have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease and have provided proof-of-concept for this therapeutic modality.[2] Further clinical development of LRRK2 inhibitors holds the promise of delivering a much-needed disease-modifying therapy for individuals with Parkinson's disease.

References

- 1. alzforum.org [alzforum.org]

- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]

- 5. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontlinegenomics.com [frontlinegenomics.com]

- 8. Pathways linking genetic and idiopathic Parkinson’s disease – LRRK2 - Neurotorium [neurotorium.org]

- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 10. | BioWorld [bioworld.com]

- 11. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on LRRK2 Kinase Inhibition by DNL-201

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD), largely because mutations in the LRRK2 gene are the most common genetic risk factors for the disease.[1][2] These mutations often lead to increased LRRK2 kinase activity, which is believed to disrupt lysosomal function and contribute to PD pathogenesis.[1][3] this compound is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[1][3] Developed by Denali Therapeutics, this compound has undergone preclinical and clinical evaluation to assess its potential as a disease-modifying therapy for Parkinson's disease.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The LRRK2 Signaling Pathway in Parkinson's Disease

LRRK2 is a large, complex, multi-domain protein that includes both a kinase and a GTPase domain.[4] Its mutations are linked to 5–13% of familial PD and 1–5% of sporadic PD cases.[5] The kinase activity of LRRK2 is central to its pathological role. Increased activity, often caused by pathogenic mutations like G2019S, is associated with several cellular defects implicated in PD, including impaired lysosomal and mitochondrial function, and altered vesicle trafficking.[3][6][7]

LRRK2's primary function involves the phosphorylation of a subset of Rab GTPases, with Rab10 being a key substrate.[1] This phosphorylation event is a critical step in the signaling cascade that leads to downstream cellular effects. In PD, hyperactive LRRK2 is thought to impair the function of lysosomes, the cell's waste disposal system.[6][8] This dysfunction can contribute to the accumulation of protein aggregates, such as Lewy bodies composed of α-synuclein, a hallmark of PD.[5] By inhibiting the kinase activity of LRRK2, therapies like this compound aim to normalize these cellular pathways, correct lysosomal dysfunction, and ultimately slow the progression of neurodegeneration.[1][9]

This compound: Mechanism of Action and Quantitative Data

This compound is a selective, ATP-competitive inhibitor that targets the kinase domain of LRRK2.[1][3] By blocking the ATP-binding site, it prevents the phosphorylation of LRRK2 substrates, including Rab10.[1] This action effectively dampens the downstream signaling cascade initiated by hyperactive LRRK2. The efficacy of this compound has been quantified through a series of preclinical and clinical studies, with key data summarized below.

Preclinical Data

In various cell-based assays and animal models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[10] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of target engagement, and phosphorylation of Rab10 at threonine 73 (pT73), a direct substrate.[1][3] Furthermore, this compound was shown to restore lysosomal structure and function in cellular models with LRRK2 mutations.[8][10]

| Assay Type | Model System | Key Finding | Reference |

| LRRK2 Kinase Activity | Rat Kidney & Brain Tissue | Dose-dependent inhibition of LRRK2 1 hour post-treatment. | [10] |

| Lysosomal Function | Mouse & Human Cells (with LRRK2 mutations) | Restored normal lysosome structure and function. | [10] |

| Chronic Toxicity | Cynomolgus Macaques (9 months) | Well-tolerated up to the highest dose tested; no mortality or effects on vital signs. | [10] |

Clinical Data

Phase 1 studies in healthy volunteers (n=122) and Phase 1b studies in PD patients (n=28) have shown that this compound is generally well-tolerated and effectively inhibits LRRK2 at doses that engage downstream pathways.[1][8] The drug demonstrated robust penetration into the cerebrospinal fluid (CSF).[1][3]

| Study Phase | Population | Dose | Target Engagement (pS935 LRRK2 / pT73 Rab10) | Pathway Engagement (Urinary BMP) | Reference |

| Phase 1 | Healthy Volunteers | 80 & 100 mg (twice daily) | 75-82% median reduction in whole-blood LRRK2 activity. | Dose-dependent reduction. | [10] |

| Phase 1 | Healthy Volunteers | Highest Dose | >90% peak inhibition of LRRK2 kinase activity. | Not specified. | [11] |

| Phase 1b | PD Patients | Low Dose | >50% inhibition in blood. | 20% improvement (reduction). | |

| Phase 1b | PD Patients | High Dose | >50% inhibition in blood. | 60% improvement (reduction). |

Key Experimental Protocols

The evaluation of this compound relies on specific assays to measure LRRK2 kinase activity and downstream pathway modulation. Below are detailed representative protocols for key experiments.

Protocol: Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol describes a method to quantify the inhibition of LRRK2 in a cellular context by measuring the phosphorylation of its substrate, Rab10.

Objective: To determine the potency (IC50) of this compound by measuring the reduction of phosphorylated Rab10 (pT73) in cells.

Materials:

-

Cell line expressing LRRK2 (e.g., patient-derived fibroblasts, HEK293 cells overexpressing LRRK2).

-

This compound compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-total LRRK2.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blot equipment and reagents.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 90 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for pT73-Rab10 and total Rab10. Normalize the phospho-protein signal to the total protein signal. Plot the normalized values against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Protocol: In Vitro LRRK2 Kinase Activity Assay

This protocol provides a general method for measuring the direct inhibitory effect of this compound on recombinant LRRK2 enzyme activity.

Objective: To measure the direct inhibition of LRRK2 kinase activity by this compound using a purified enzyme and a generic substrate.

Materials:

-

Recombinant LRRK2 enzyme (wild-type or mutant).

-

Kinase assay buffer.

-

Generic substrate (e.g., Myelin Basic Protein (MBP) or LRRKtide peptide).[13]

-

[γ-³²P]ATP or unlabeled ATP for mass spectrometry-based readout.

-

This compound compound.

-

384-well plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and add 1 µl to the wells of a 384-well plate.[12]

-

Enzyme Addition: Add recombinant LRRK2 enzyme diluted in kinase assay buffer to each well. Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.[12]

-

Reaction Initiation: Initiate the kinase reaction by adding a mix containing the substrate (e.g., MBP) and ATP (spiked with [γ-³²P]ATP).[4][12]

-

Incubation: Incubate the reaction mixture for a set time (e.g., 60 minutes) at 30°C.

-

Reaction Termination & Readout:

-

For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For Mass Spectrometry: Stop the reaction by adding a formic acid solution. Analyze the ratio of phosphorylated to unphosphorylated substrate via mass spectrometry.[14]

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol: Measurement of Phosphorylated α-synuclein (pS129)

While not a direct target of LRRK2, phosphorylated α-synuclein is a key pathological marker in PD.[15] LRRK2 activity can influence α-synuclein accumulation.[5]

Objective: To quantify levels of pS129 α-synuclein in cellular or tissue lysates.

Method: Proximity Ligation Assay (PLA) offers a highly sensitive in situ method for detecting post-translational modifications.[16]

Procedure (summary):

-

Sample Preparation: Fix and permeabilize cells or tissue sections on slides.

-

Primary Antibodies: Incubate the sample with two primary antibodies raised in different species: one that recognizes total α-synuclein and another specific for the pS129 modification.[16]

-

PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.

-

Ligation: If the probes are in close proximity (<40 nm), add a ligase to join the oligonucleotides, forming a circular DNA template.[16]

-

Amplification: Add a polymerase to perform rolling-circle amplification of the DNA template, generating a long DNA product.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

-

Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a single pS129 α-synuclein molecule. Quantify the number of spots per cell or region of interest.[16]

Conclusion and Future Directions

This compound has demonstrated robust target engagement and pathway modulation in both preclinical models and human clinical trials.[1][10] The data support the hypothesis that inhibiting LRRK2 kinase activity can correct the lysosomal dysfunction associated with Parkinson's disease.[1] While this compound was shown to be safe and effective, Denali Therapeutics and Biogen have opted to advance a different LRRK2 inhibitor, BIIB122 (DNL151), into later-stage trials due to its more favorable pharmacokinetic properties allowing for once-daily dosing.[8][17] this compound remains a viable backup candidate.[8] The development of this compound has provided critical proof-of-concept in humans for LRRK2 inhibition as a therapeutic strategy and has paved the way for the continued clinical investigation of this target for Parkinson's disease.[10]

References

- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

- 3. researchgate.net [researchgate.net]

- 4. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontlinegenomics.com [frontlinegenomics.com]

- 7. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. parkinsonseurope.org [parkinsonseurope.org]

- 12. benchchem.com [benchchem.com]

- 13. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Methods for detecting toxic α-synuclein species as a biomarker for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]

DNL-201: A Technical Guide to LRRK2 Inhibition and Lysosomal Function Restoration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations leading to increased kinase activity of Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease (PD). This hyperactivity is linked to lysosomal dysfunction, a key element in PD pathogenesis. DNL-201 is a potent, selective, and CNS-penetrant small-molecule inhibitor of LRRK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on cellular and clinical biomarkers, and the experimental methodologies used to characterize its activity. The data presented herein supports the therapeutic hypothesis that LRRK2 inhibition by this compound can restore lysosomal function, offering a promising disease-modifying strategy for Parkinson's disease.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with kinase activity.[1] Gain-of-function mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2][3] The resulting increase in LRRK2 kinase activity is believed to disrupt critical cellular processes, most notably the function of lysosomes, the cell's primary recycling centers.[2][4] This impairment in lysosomal function can lead to the accumulation of cellular waste, including alpha-synuclein (B15492655) aggregates, a hallmark of PD pathology.[1]

This compound is an investigational, first-in-class, ATP-competitive inhibitor of LRRK2 kinase activity that can penetrate the central nervous system.[2][3] By targeting the hyperactive kinase, this compound aims to normalize LRRK2 signaling and, consequently, restore proper lysosomal function.[2] This guide summarizes the preclinical and clinical data supporting the mechanism of action of this compound and provides detailed protocols for the key assays used to evaluate its efficacy.

Mechanism of Action: LRRK2 Inhibition and Biomarker Modulation

This compound effectively inhibits LRRK2 kinase activity, as demonstrated by the dose-dependent reduction of phosphorylation of LRRK2 itself at serine 935 (pS935) and its direct substrate, the Rab GTPase Rab10, at threonine 73 (pT73).[2] This target engagement has been consistently observed in preclinical models and in clinical trials with healthy volunteers and Parkinson's disease patients.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Value | System | Reference |

| LRRK2 Ki | 0.7 nM | In vitro | [5] |

| LRRK2 Cellular IC50 | 3 nM | Cellular Assay | [5] |

| CYP1A2 IC50 | 0.7 µM | In vitro | [5] |

| Study Population | Dose | pS935 LRRK2 Reduction (Median) | pT73 Rab10 Reduction (Median) | Urinary BMP Reduction | Reference |

| Healthy Volunteers (Phase 1) | 80 mg and 100 mg (twice daily) | 75-82% | Not specified | Yes | [6] |

| Healthy Volunteers (Phase 1) | Highest evaluated dose | 90% (peak), 50% (trough) | >50% | Not specified | [1][7] |

| PD Patients (Phase 1b) | 30 mg (three times daily) | >55% | >50% | 20% | [4][6] |

| PD Patients (Phase 1b) | 50 mg (three times daily) | >85% | >50% | 60% | [4][6] |

Restoration of Lysosomal Function

A key consequence of LRRK2 hyperactivation is the impairment of lysosomal function.[2] this compound has been shown to reverse these deficits in cellular models.[2][6] A critical biomarker for lysosomal function is bis(monoacylglycero)phosphate (BMP), a lipid enriched in the internal vesicles of late endosomes and lysosomes.[8] Elevated urinary BMP is observed in individuals with LRRK2 mutations, and treatment with this compound leads to a dose-dependent reduction in urinary BMP levels, indicating a restoration of lysosomal pathway integrity.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

LRRK2 pS935 and Rab10 pT73 Phosphorylation Assays

4.1.1. Western Blotting

-

Cell Lysis:

-

Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs) and treat with this compound or vehicle control.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.

-

4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) / Meso Scale Discovery (MSD) Assay

-

Plate Coating:

-

Coat a high-bind 96-well plate with a capture antibody specific for total LRRK2 overnight at 4°C.

-

-

Blocking and Sample Incubation:

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add cell lysates or standards to the wells and incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate and add a detection antibody specific for pS935-LRRK2 conjugated to a reporter molecule (e.g., HRP or a fluorophore).

-

Incubate for 1-2 hours at room temperature.

-

-

Signal Development and Reading:

-

Wash the plate and add the appropriate substrate.

-

Read the absorbance or fluorescence on a plate reader.

-

Calculate pS935-LRRK2 concentrations based on a standard curve.

-

Lysosomal Enzyme Activity Assay in Fibroblasts

-

Cell Culture and Lysis:

-

Culture human fibroblasts in appropriate media.

-

Harvest and lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release lysosomal enzymes.

-

-

Enzyme Reaction:

-

Add a fluorogenic substrate specific for the lysosomal enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glucocerebrosidase) to the cell lysate.

-

Incubate the reaction at 37°C for a defined period.

-

-

Fluorescence Measurement:

-

Stop the reaction by adding a high pH buffer.

-

Measure the fluorescence of the released fluorophore using a fluorescence plate reader.

-

Normalize the enzyme activity to the total protein concentration of the lysate.

-

Urinary Bis(monoacylglycero)phosphate (BMP) Measurement

-

Sample Preparation:

-

Collect urine samples and centrifuge to remove cellular debris.

-

Perform a liquid-liquid extraction of lipids from the urine using an organic solvent such as a mixture of chloroform (B151607) and methanol.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Reconstitute the extracted lipids in a suitable solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the different lipid species using a C18 reverse-phase column.

-

Detect and quantify the specific BMP isoforms using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Normalize BMP levels to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and the general workflows of the key experimental procedures.

Conclusion

This compound demonstrates potent and selective inhibition of LRRK2 kinase activity, leading to a significant reduction in key downstream biomarkers, pS935-LRRK2 and pT73-Rab10.[2] This target engagement translates to a measurable restoration of lysosomal function, as evidenced by the normalization of urinary BMP levels in clinical trial participants.[4][6] The data strongly support the continued development of this compound as a potential disease-modifying therapy for Parkinson's disease, addressing the underlying pathology of lysosomal dysfunction driven by LRRK2 hyperactivation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of LRRK2 inhibitors and their role in neurodegenerative disease.

References

- 1. Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease | MRC PPU [ppu.mrc.ac.uk]

- 2. Qualified method for the estimation of di-18:1 bis(monoacylglycero)phosphate in urine, a noninvasive biomarker to monitor drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 6. Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

DNL-201's Attenuation of Rab10 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease.[1] This heightened activity is believed to disrupt lysosomal function, contributing to the disease's pathology.[1] DNL-201, a selective, central nervous system-penetrant small molecule inhibitor of LRRK2, has emerged as a promising therapeutic candidate.[1] A key downstream substrate of LRRK2 is the Rab10 protein, which is phosphorylated at threonine-73 (pT73) by LRRK2.[1] Therefore, the extent of Rab10 phosphorylation serves as a critical biomarker for LRRK2 kinase activity and the target engagement of inhibitors like this compound. This technical guide provides an in-depth overview of the effect of this compound on Rab10 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of this compound-Mediated Inhibition of Rab10 Phosphorylation

The inhibitory effect of this compound on Rab10 phosphorylation has been quantified across various preclinical and clinical studies. The following table summarizes the key quantitative data, offering a clear comparison of the inhibitor's potency and efficacy in different experimental contexts.

| Experimental System | This compound Concentration/Dose | Measured Effect on Rab10 Phosphorylation | Reference(s) |

| Preclinical | |||

| Human iPSC-derived Microglia | IC50 of 16 nM | Dose-dependent decrease in pT73 Rab10. | [2] |

| Clinical | |||

| Phase 1 Study (Healthy Volunteers) | Highest multiple dose | > 50% inhibition at trough drug levels. | |

| Phase 1 Study (Healthy Volunteers) | Highest multiple dose | > 90% inhibition at peak drug levels. | |

| Phase 1b Study (Parkinson's Disease Patients) | Low and high doses | > 50% inhibition in blood. | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the transfer of a phosphate (B84403) group to Rab10, thereby reducing the levels of phosphorylated Rab10. This modulation of Rab10 phosphorylation is linked to the restoration of normal lysosomal function, which is often impaired in Parkinson's disease.

Experimental Protocols

The assessment of this compound's effect on Rab10 phosphorylation relies on precise and robust experimental methodologies. The following are detailed protocols for the key experiments cited in the literature.

Western Blotting with Phos-tag™ SDS-PAGE for pRab10 Detection

This method allows for the separation of phosphorylated and unphosphorylated Rab10 based on mobility shift, providing a semi-quantitative measure of phosphorylation.

a. Cell Lysis and Protein Quantification:

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-old PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. Phos-tag™ SDS-PAGE:

-

Prepare a 12% acrylamide (B121943) resolving gel containing 75 µM Phos-tag™ acrylamide and 150 µM MnCl₂.[4]

-

Prepare a standard 4% acrylamide stacking gel.

-

Mix protein lysates with 4x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

Load 10-20 µg of protein per lane on the Phos-tag™ gel.

-

Run the gel at a constant voltage of 150 V until the dye front reaches the bottom.

c. Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Rab10 (e.g., Nanotools, clone 605B11) overnight at 4°C.[5]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Targeted Mass Spectrometry for pRab10 Quantification

This highly sensitive and accurate method allows for the absolute quantification of Rab10 phosphorylation stoichiometry.

a. Sample Preparation:

-

Isolate proteins from cells or tissues treated with this compound as described above.

-

Perform in-solution or in-gel tryptic digestion of the protein samples.

-

Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) if necessary.

b. Mass Spectrometry Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

-

Utilize a targeted mass spectrometry approach, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), to specifically quantify the phosphorylated (pT73) and non-phosphorylated Rab10 tryptic peptides.[6][7]

-

Spike in heavy isotope-labeled synthetic peptides corresponding to the target peptides to serve as internal standards for absolute quantification.[6][7]

c. Data Analysis:

-

Process the mass spectrometry data using specialized software (e.g., Skyline, MaxQuant) to identify and quantify the peak areas of the target peptides.

-

Calculate the phosphorylation stoichiometry by determining the ratio of the phosphorylated peptide to the sum of the phosphorylated and non-phosphorylated peptides.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on Rab10 phosphorylation.

Conclusion

The inhibition of Rab10 phosphorylation by this compound is a key indicator of its therapeutic potential for Parkinson's disease. The quantitative data from preclinical and clinical studies consistently demonstrate a significant and dose-dependent reduction in Rab10 phosphorylation upon this compound treatment. The experimental protocols outlined in this guide, particularly Western blotting with Phos-tag™ and targeted mass spectrometry, provide robust and reliable methods for assessing this effect. The continued investigation of this compound's impact on the LRRK2-Rab10 signaling axis will be crucial for its development as a disease-modifying therapy for Parkinson's disease.

References

- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]

- 3. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]

- 4. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dnl-201 and its Role in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dnl-201, a selective, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Parkinson's Disease (PD). Increased LRRK2 kinase activity is a key genetic risk factor for PD and is implicated in the broader neuroinflammatory processes that drive disease progression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to the investigation of this compound's role in mitigating neuroinflammation.

Introduction: The LRRK2 Target in Neuroinflammation

Leucine-Rich Repeat Kinase 2 is a large, multi-domain protein with kinase activity that plays a crucial role in various cellular processes, including vesicular trafficking, lysosomal function, and inflammation.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and evidence suggests that even in sporadic PD, LRRK2 kinase activity is elevated.[1][2]

Hyperactivation of LRRK2 is linked to impaired lysosomal function, leading to the accumulation of cellular waste and contributing to neurodegeneration.[2][4] Furthermore, activated LRRK2 promotes neuroinflammatory responses by influencing the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[2] This pro-inflammatory signaling contributes to a toxic microenvironment that can exacerbate neuronal damage.

This compound is an orally available, ATP-competitive inhibitor of LRRK2 designed to cross the blood-brain barrier and suppress the kinase activity of LRRK2 in the CNS.[1][5] By inhibiting LRRK2, this compound aims to restore normal lysosomal function and attenuate the neuroinflammatory cascade, thereby offering a potential disease-modifying therapy for neurodegenerative disorders.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 kinase activity leads to a cascade of beneficial cellular effects.

Signaling Pathway

The signaling pathway involving LRRK2 and the inhibitory action of this compound is depicted below.

Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated in a series of preclinical and clinical studies. The quantitative findings from these investigations are summarized below.

In Vitro and Cellular Activity

| Assay Type | System | Target | Metric | Value | Reference |

| Biochemical Assay | Recombinant LRRK2 | LRRK2 | Ki | 0.7 nM | [1] |

| Cellular Assay | Human PBMCs | LRRK2 | IC50 | 3 nM | [1] |

| Cellular Assay | Human PBMCs | pS935 LRRK2 | IC50 | 53 nM (43-66 nM 95% CI) | [6] |

| Cellular Assay | Human PBMCs | pT73 Rab10 | IC50 | 35 nM (22-56 nM 95% CI) | [6] |

| Cellular Assay | Human iPSC-derived Microglia | pS935 LRRK2 | IC50 | 30 nM | [6] |

| Cellular Assay | Human iPSC-derived Microglia | pT73 Rab10 | IC50 | 16 nM | [6] |

In Vivo Animal Studies

| Animal Model | Dosing | Key Findings | Reference |

| Rat | Oral administration | Dose-dependent inhibition of LRRK2 in kidney and brain tissue. | [4] |

| Cynomolgus Macaque | Chronic oral administration (9 months) | Well-tolerated up to the highest dose tested with no adverse effects on lung or kidney function. | [4] |

| Rodent models of PD | Genetic knockdown or inhibitors | Reduced α-synuclein aggregation, neuroinflammation, and dopaminergic neuron loss. | [2] |

Clinical Trial Results

| Trial Phase | Population | N | Dosing | Key Biomarker Findings | Safety and Tolerability | Reference |

| Phase 1 | Healthy Volunteers | 122 | Single and multiple ascending doses | >90% LRRK2 inhibition at peak and >50% at trough concentrations.[2][5] | Generally well-tolerated with no serious adverse events. Most common adverse events were headache, dizziness, and nausea.[4][7] | [2][5] |

| Phase 1b | Parkinson's Disease Patients | 28 | 30 mg and 50 mg three times daily for 28 days | Dose-dependent reduction of LRRK2 activity in whole blood (>55% at low dose, >85% at high dose). Reduction in urinary BMP at the 50 mg dose. | Generally well-tolerated. Most adverse events were mild to moderate. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound.

LRRK2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant LRRK2 protein.

-

Materials: Recombinant human LRRK2 protein, LRRKtide (a synthetic peptide substrate), ATP, kinase assay buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add recombinant LRRK2 protein and the LRRKtide substrate in kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Measurement of LRRK2 and Rab10 Phosphorylation (Western Blot)

This method assesses the target engagement of this compound in cells by measuring the phosphorylation status of LRRK2 (at Serine 935) and its substrate Rab10 (at Threonine 73).

-

Materials: Cell lysates (from PBMCs or other relevant cell types), lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Procedure:

-

Treat cells with varying concentrations of this compound.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Urinary Bis(monoacylglycerol)phosphate (BMP) Analysis (LC-MS/MS)

This protocol measures the levels of BMP, a lysosomal biomarker, in urine samples to assess the in vivo effect of this compound on lysosomal function.

-

Materials: Urine samples, internal standards, organic solvents for liquid-liquid extraction (e.g., n-butanol), a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Procedure:

-

Thaw urine samples and add an internal standard.

-

Perform liquid-liquid extraction to isolate the lipid fraction containing BMP.

-

Evaporate the organic solvent and reconstitute the sample in an appropriate mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable chromatography column and gradient.

-

Detect and quantify the different BMP species using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Normalize the BMP levels to urinary creatinine (B1669602) to account for variations in urine dilution.

-

Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Experimental Workflow for this compound Evaluation

Logical Relationship of this compound's Therapeutic Hypothesis

References

- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. alzforum.org [alzforum.org]

- 4. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

DNL-201 and its Impact on Alpha-Synuclein Pathology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNL-201, a first-in-class, central nervous system (CNS) penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has been investigated as a potential therapeutic for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's, and increased LRRK2 kinase activity is implicated in both genetic and sporadic forms of the disease. This hyperactivity is thought to disrupt lysosomal function, a key cellular process for clearing aggregated proteins such as alpha-synuclein (B15492655), the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action and its impact on the cellular pathways relevant to alpha-synuclein pathology. While direct quantitative data on the effect of this compound on alpha-synuclein aggregation from dedicated preclinical studies is not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to elucidate its potential therapeutic mechanism.

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

Mutations in the LRRK2 gene are the most common known cause of familial and sporadic Parkinson's disease[1][2]. These mutations often lead to a hyperactive LRRK2 kinase, which disrupts several cellular processes, most notably the autophagy-lysosomal pathway[3]. This pathway is critical for the degradation and clearance of cellular waste, including misfolded and aggregated proteins.

Alpha-synuclein is a presynaptic protein that, in its aggregated form, is the main constituent of Lewy bodies and Lewy neurites in the brains of individuals with Parkinson's disease[4][5]. The accumulation of these aggregates is believed to be a central event in the neurodegenerative process. An emerging body of evidence suggests a direct and indirect link between LRRK2 activity and alpha-synuclein pathology. Hyperactive LRRK2 is thought to impair the function of lysosomes, the primary site of alpha-synuclein degradation, thereby contributing to its accumulation and aggregation[6]. Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy to restore lysosomal function and enhance the clearance of pathological alpha-synuclein.

This compound: Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity[7]. By binding to the ATP-binding site of the LRRK2 enzyme, this compound prevents the transfer of phosphate (B84403) groups to its substrates, thereby reducing its enzymatic activity. This inhibition is intended to normalize the downstream cellular processes that are dysregulated by hyperactive LRRK2.

Signaling Pathway

The proposed mechanism of action of this compound in the context of alpha-synuclein pathology is illustrated in the following signaling pathway diagram.

Caption: this compound inhibits hyperactive LRRK2, restoring lysosomal function and promoting alpha-synuclein clearance.

Preclinical Data

Preclinical studies in various cell-based and animal models have demonstrated the ability of this compound to engage its target and modulate downstream pathways.

In Vitro Studies

In cell-based assays, this compound has been shown to suppress LRRK2 activity in a dose-dependent manner. This was observed in cells isolated from patients carrying the common G2019S LRRK2 mutation, which increases kinase activity. Furthermore, experiments in mouse and human cells with LRRK2 mutations demonstrated that this compound could restore the structure and function of lysosomes, which were abnormal in these cells.

In Vivo Animal Studies

In animal models, this compound demonstrated dose-dependent inhibition of LRRK2 in both the kidney and brain tissue of rats and macaque monkeys. Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings[7]. While these studies confirmed target engagement and modulation of lysosomal biomarkers, specific quantitative data on the reduction of alpha-synuclein pathology in these this compound studies is not publicly available. However, studies with other LRRK2 inhibitors have shown a reduction in alpha-synuclein aggregation in rodent models of Parkinson's disease, providing proof-of-concept for this therapeutic approach.

Clinical Data

This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.